molecular formula C6H11NO3 B1310562 (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid CAS No. 448964-01-0

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B1310562
CAS No.: 448964-01-0
M. Wt: 145.16 g/mol
InChI Key: RKEYKDXXZCICFZ-RFZPGFLSSA-N
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Description

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features both hydroxyl and carboxylic acid functional groups. The stereochemistry of the compound, indicated by the (2R,5R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is directed by L-proline, which serves as a temporary tether, ensuring both the stereochemistry and regiochemistry of the cycloaddition . The key steps include the conversion of N-sorbyl-L-proline to its N-hydroxy-succinimide ester, followed by the Diels-Alder reaction and subsequent cleavage of the N-O bond to yield the target molecule .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. For instance, whole-cell biocatalysts such as Escherichia coli overexpressing specific enzymes can be used to achieve high yields and enantioselectivity . These biocatalysts are optimized to utilize NADH or NADPH as cofactors, enhancing the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

(2R,5R)-5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC[C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17027-45-1
Record name 5-Hydroxypipecolic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYPIPECOLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5H6V56KW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
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(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
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(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
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(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
Customer
Q & A

Q1: What is the significance of cis-5-hydroxypipecolic acid in plants?

A: Research suggests that cis-5-hydroxypipecolic acid may play a role in plant defense mechanisms. Studies on Calliandra haematocephala, a tropical legume known to contain high levels of this compound, found that it exhibited antifungal activity against specific fungal species. For example, Aspergillus sp. growth was inhibited by both plant extracts containing cis-5-hydroxypipecolic acid and by the isolated compound itself. [] This suggests that the compound might contribute to the plant's resistance against certain fungal pathogens.

Q2: Which plant species are known to contain cis-5-hydroxypipecolic acid?

A: cis-5-Hydroxypipecolic acid has been identified in several plant species. It is particularly abundant in the leaves and seeds of Calliandra species. [, ] Additionally, it has been found in Zapoteca species, albeit as a less dominant imino acid compared to others. [] Interestingly, this compound was also isolated from the seeds of Gymnocladus dioicus. [] This suggests a potentially broader distribution and ecological role of cis-5-hydroxypipecolic acid in the plant kingdom.

Q3: How does the presence of other imino acids in plants affect the activity of cis-5-hydroxypipecolic acid?

A: Research suggests that the interplay between different imino acids in plants can influence their biological activities. For instance, in Calliandra haematocephala, cis-5-hydroxypipecolic acid was found to inhibit the growth of Aspergillus sp., while pipecolic acid, another imino acid present in the plant, stimulated the growth of Curvularia sp. [] This highlights the complex interactions between these compounds and their potential for diverse biological activities. Further research is needed to fully understand the synergistic or antagonistic effects of different imino acid combinations in plants.

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